An In-depth Technical Guide to 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone (CAS: 1003879-02-4)
An In-depth Technical Guide to 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone (CAS: 1003879-02-4)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone, a key chemical intermediate. The structure of this document is designed to logically flow from fundamental properties to practical applications, offering field-proven insights for professionals in chemical research and development.
Section 1: Core Chemical Identity and Properties
2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone is a halogenated acetophenone derivative. Its structure, featuring an α-brominated ketone and a di-substituted phenyl ring (bromo and fluoro), makes it a highly reactive and versatile building block in organic synthesis.[1] The presence of multiple halogen atoms significantly influences the molecule's electrophilicity and reactivity, making it a valuable precursor for creating complex molecular architectures, particularly in the synthesis of pharmaceutical intermediates.[1][2]
Structural and Physicochemical Data
| Property | Value | Source |
| CAS Number | 1003879-02-4 | [3][4] |
| Molecular Formula | C₈H₅Br₂FO | [1][3] |
| Molecular Weight | 295.93 g/mol | [3][5] |
| IUPAC Name | 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone | N/A |
| Appearance | Yellow solid (typical) | [3] |
| Purity | Typically ≥95% | [1] |
| Storage | Sealed refrigeration, inert atmosphere, 2-8°C | [1] |
Section 2: Synthesis and Mechanistic Considerations
The primary route to synthesizing 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone is through the α-bromination of its corresponding ketone precursor, 1-(4-bromo-3-fluorophenyl)ethanone (CAS: 304445-49-6).[3][6] This type of reaction is a cornerstone of organic synthesis, typically proceeding via an enol or enolate intermediate.[7][8]
Field-Proven Synthesis Protocol
A common and effective method for this transformation employs copper(II) bromide (CuBr₂) as the brominating agent.[3]
-
Causality of Reagent Choice: Copper(II) bromide is often preferred over elemental bromine (Br₂) for laboratory-scale synthesis. It is a solid, making it easier and safer to handle than volatile and highly corrosive liquid bromine. Mechanistically, CuBr₂ facilitates the bromination of the enolate of the ketone, often providing good yields and selectivity for the α-position.[9]
Experimental Protocol:
-
Reactant Charging: A mixture of 1-(4-bromo-3-fluorophenyl)ethanone (1.0 g, 4.6 mmol) and copper(II) bromide (2.1 g, 9.7 mmol) is prepared in ethyl acetate (EtOAc, 50 mL).[3] The use of a slight excess of CuBr₂ ensures the complete conversion of the starting material.
-
Reaction Conditions: The mixture is stirred at 60°C for 12 hours.[3] The elevated temperature is necessary to promote the formation of the enol/enolate and subsequent reaction with the brominating agent.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the copper(I) bromide byproduct and any unreacted CuBr₂. The filtrate is then concentrated under reduced pressure.[3]
-
Purification: The resulting crude residue is purified by column chromatography on silica gel, using an ethyl acetate/petroleum ether solvent system, to yield the final product as a yellow solid (yield: 44%).[3]
Section 3: Reactivity and Synthetic Utility
The synthetic value of 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone lies in the high reactivity of the α-bromo ketone functional group. This group is an excellent electrophile, making the compound a powerful intermediate for constructing larger molecules, especially heterocyclic systems, which are prevalent in medicinal chemistry.[9][10]
Key Reaction Classes:
-
Nucleophilic Substitution (Sₙ2): The bromine atom is an excellent leaving group, readily displaced by a wide range of nucleophiles (e.g., amines, thiols, carboxylates). This is the most common application of α-haloketones.[11][12]
-
Hantzsch Thiazole Synthesis: Reaction with thioureas or thioamides provides a direct route to substituted thiazole rings, a common scaffold in pharmaceuticals.[10]
-
Favorskii Rearrangement: In the presence of a strong base, α-haloketones can undergo rearrangement to form carboxylic acid derivatives.
-
Formation of α,β-Unsaturated Ketones: Dehydrobromination using a non-nucleophilic base (e.g., pyridine, DBU) can introduce a double bond, yielding an α,β-unsaturated ketone, another valuable synthetic intermediate.[7]
Section 4: Safety, Handling, and Storage
As with most α-haloketones, 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone is a hazardous substance that requires careful handling to ensure personnel safety.[2] These compounds are typically lachrymatory and corrosive.
Hazard Identification and Precautions
-
Primary Hazards: Causes severe skin burns and eye damage.[13][14] May cause respiratory irritation.[15]
-
GHS Classification: Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation.[13]
Mandatory Handling Protocols:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[14] Facilities must be equipped with an eyewash station and safety shower.[15]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat.[14][15]
-
Handling: Avoid contact with skin, eyes, and clothing.[15] Do not breathe dust.[14] Wash hands thoroughly after handling.[14][16]
-
Spills: In case of a spill, prevent further leakage if safe to do so. Absorb with inert material (e.g., vermiculite, sand) and place into a suitable, sealed container for disposal.[15]
Storage and Stability:
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[15] Recommended storage is under an inert atmosphere at 2-8°C.
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.[14]
Section 5: Conclusion
2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone is a specialized chemical intermediate with significant utility in advanced organic synthesis. Its value is derived from the electrophilic α-carbon, which serves as a handle for introducing a wide variety of functional groups and for constructing complex heterocyclic systems. A thorough understanding of its synthesis, reactivity, and stringent safety requirements is essential for its effective and safe utilization in research and development environments.
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